2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is an organoboron compound with the chemical formula and a molecular weight of 251.07 g/mol. This compound has gained significant attention in organic chemistry, particularly for its application in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . The compound is characterized by its unique structure, which includes a fluorine atom and a piperidine-1-carbonyl group, enhancing its reactivity and selectivity in various chemical reactions.
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is classified as a boronic acid derivative. It is typically sourced from chemical suppliers specializing in organoboron compounds, and it is available for purchase under the CAS number 874289-26-6 . The compound is utilized extensively in both academic research and industrial applications due to its versatility as a reagent.
The synthesis of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid generally involves several key steps, often starting from commercially available precursors. The most common synthetic route includes:
The synthesis can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and consistency. Environmental considerations are also taken into account by employing benign reagents and solvents .
The molecular structure of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid features:
The structural representation can be expressed using SMILES notation: O=C(C1=CC=C(B(O)O)C(F)=C1)N1CCCCC1
.
Key data points include:
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid participates in various chemical reactions:
Common reagents for these reactions include:
Typical reaction conditions range from room temperature to 100°C, allowing for mild processing without harsh conditions.
The mechanism of action for 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid primarily involves its role in Suzuki–Miyaura coupling reactions. In this process:
Key physical properties include:
Chemical properties include:
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid has several important applications:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6